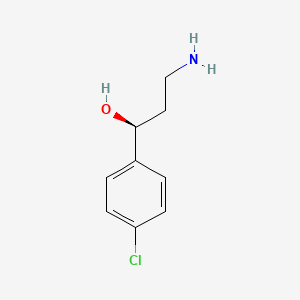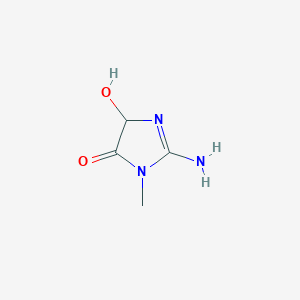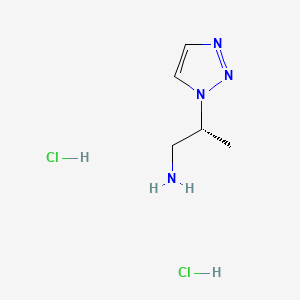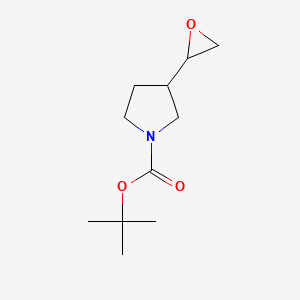
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine is a compound that features a tert-butoxycarbonyl (Boc) protecting group and an epoxyethyl group attached to a pyrrolidine ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
One common method for introducing the Boc group is through the reaction of pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The epoxyethyl group can be introduced via epoxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of flow microreactor systems, which have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The epoxyethyl group can be oxidized to form diols.
Reduction: The epoxy ring can be reduced to form alcohols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for the reduction of the epoxy ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules.
Medicine: Could be explored for drug development due to its unique structural features.
Industry: Used in the production of fine chemicals and pharmaceuticals.
類似化合物との比較
Similar Compounds
1-t-Butoxycarbonyl-3-pyrrolidinecarboxylic acid: Similar in structure but lacks the epoxyethyl group.
tert-Butoxycarbonyl-protected amino acids: Share the Boc protecting group but differ in the rest of the structure.
Uniqueness
1-t-Butoxycarbonyl-3-(1,2-epoxyethyl)pyrrolidine is unique due to the combination of the Boc protecting group and the epoxyethyl group, which provides distinct reactivity and versatility in synthetic applications.
特性
| 114214-72-1 | |
分子式 |
C11H19NO3 |
分子量 |
213.27 g/mol |
IUPAC名 |
tert-butyl 3-(oxiran-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-5-4-8(6-12)9-7-14-9/h8-9H,4-7H2,1-3H3 |
InChIキー |
KIGMWLYFCCZZGH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





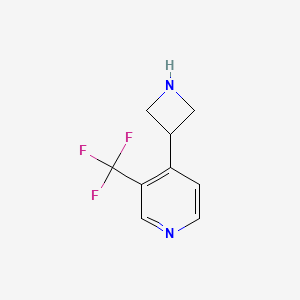
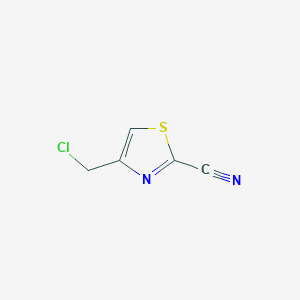
![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)
